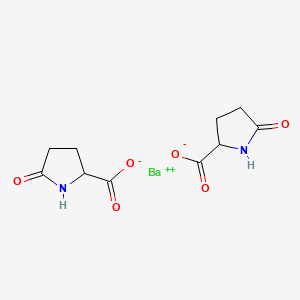

Barium bis(5-oxo-DL-prolinate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

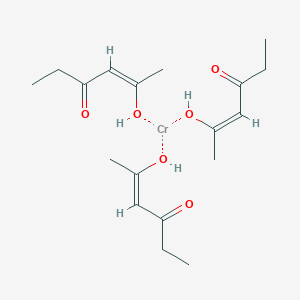

Bis(5-oxo-DL-prolinate) de baryum: est un composé chimique de formule moléculaire C10H12BaN2O6 et d'un poids moléculaire de 393,54 g/mol . Il s'agit d'un sel de baryum du 5-oxo-DL-proline, qui est un dérivé de la proline, un acide aminé. Ce composé est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Le bis(5-oxo-DL-prolinate) de baryum peut être synthétisé en faisant réagir l'hydroxyde de baryum avec le 5-oxo-DL-proline en solution aqueuse. La réaction implique généralement la dissolution du 5-oxo-DL-proline dans l'eau, puis l'ajout lent d'hydroxyde de baryum sous agitation. Le mélange est ensuite chauffé pour faciliter la réaction, et le produit est obtenu par évaporation de l'eau et recristallisation du composé à partir d'un solvant approprié.

Méthodes de production industrielle: La production industrielle du bis(5-oxo-DL-prolinate) de baryum suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit. L'utilisation de réacteurs automatisés et d'environnements contrôlés contribue à maintenir la cohérence et la qualité de la production industrielle.

Analyse Des Réactions Chimiques

Types de réactions: Le bis(5-oxo-DL-prolinate) de baryum subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former différents états d'oxydation du baryum et des dérivés de la proline.

Réduction: Il peut être réduit dans des conditions spécifiques pour produire des formes réduites du dérivé de la proline.

Substitution: Le composé peut participer à des réactions de substitution où l'ion baryum est remplacé par d'autres ions métalliques.

Réactifs et conditions courants:

Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Les agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution: Les sels métalliques comme le chlorure de sodium ou le nitrate de potassium peuvent être utilisés pour les réactions de substitution.

Principaux produits formés:

Oxydation: Dérivés oxydés de la proline et oxyde de baryum.

Réduction: Dérivés réduits de la proline et baryum métallique.

Substitution: Nouveaux composés métalliques de prolinate et sels de baryum.

Applications de recherche scientifique

Chimie: Le bis(5-oxo-DL-prolinate) de baryum est utilisé comme précurseur dans la synthèse de divers composés organiques et inorganiques. Il sert de réactif dans les réactions chimiques et est utilisé dans l'étude des mécanismes réactionnels .

Biologie: En recherche biologique, ce composé est utilisé pour étudier les effets du baryum et des dérivés de la proline sur les systèmes biologiques. Il est également utilisé dans la synthèse de molécules biologiquement actives .

Médecine: Ses propriétés uniques en font un outil précieux en chimie médicinale .

Industrie: Dans le secteur industriel, le bis(5-oxo-DL-prolinate) de baryum est utilisé dans la production de produits chimiques et de matériaux spéciaux. Il est également utilisé dans la fabrication de certains types de catalyseurs et comme additif dans divers procédés industriels .

Mécanisme d'action

Le mécanisme d'action du bis(5-oxo-DL-prolinate) de baryum implique son interaction avec des cibles moléculaires et des voies dans les systèmes biologiques. L'ion baryum peut interagir avec diverses enzymes et protéines, affectant leur activité et leur fonction. Le groupement 5-oxo-DL-proline peut participer à des réactions biochimiques, influençant les voies métaboliques et les processus cellulaires .

Applications De Recherche Scientifique

Chemistry: Barium bis(5-oxo-DL-prolinate) is used as a precursor in the synthesis of various organic and inorganic compounds. It serves as a reagent in chemical reactions and is used in the study of reaction mechanisms .

Biology: In biological research, this compound is used to study the effects of barium and proline derivatives on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: Its unique properties make it a valuable tool in medicinal chemistry .

Industry: In the industrial sector, barium bis(5-oxo-DL-prolinate) is used in the production of specialty chemicals and materials. It is also used in the manufacturing of certain types of catalysts and as an additive in various industrial processes .

Mécanisme D'action

The mechanism of action of barium bis(5-oxo-DL-prolinate) involves its interaction with molecular targets and pathways in biological systems. The barium ion can interact with various enzymes and proteins, affecting their activity and function. The 5-oxo-DL-proline moiety can participate in biochemical reactions, influencing metabolic pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Composés similaires:

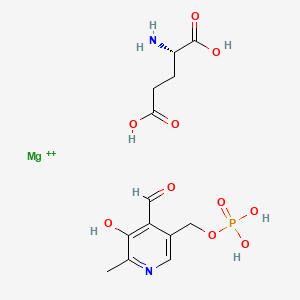

Bis(5-oxo-L-prolinate) de baryum: Structure similaire mais avec l'isomère L de la proline.

Bis(5-oxo-DL-prolinate) de calcium: Composé similaire avec du calcium au lieu du baryum.

Bis(5-oxo-DL-prolinate) de magnésium: Composé similaire avec du magnésium au lieu du baryum.

Unicité: Le bis(5-oxo-DL-prolinate) de baryum est unique en raison de la présence de l'ion baryum, qui confère des propriétés chimiques et physiques spécifiques. La capacité du composé à subir diverses réactions chimiques et ses applications dans différents domaines le distinguent des autres composés similaires .

Propriétés

Numéro CAS |

85959-43-9 |

|---|---|

Formule moléculaire |

C10H12BaN2O6 |

Poids moléculaire |

393.54 g/mol |

Nom IUPAC |

barium(2+);5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C5H7NO3.Ba/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2 |

Clé InChI |

WHSQXGSLLYMUIG-UHFFFAOYSA-L |

SMILES canonique |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ba+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)

![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)